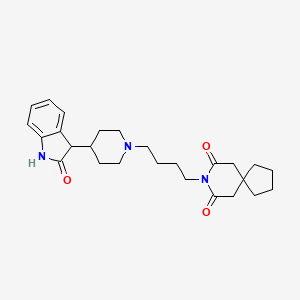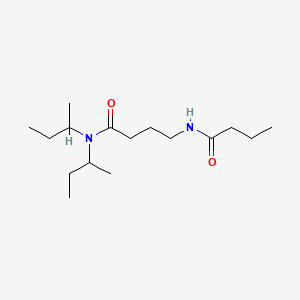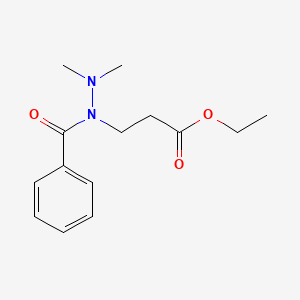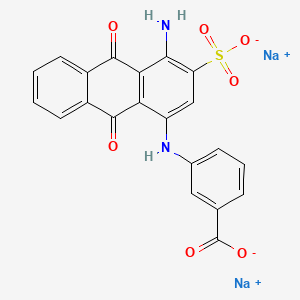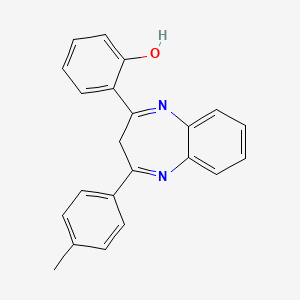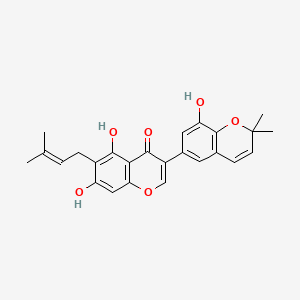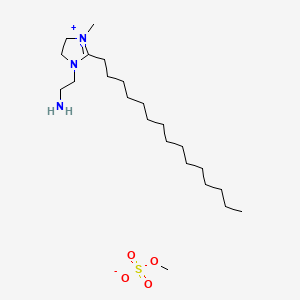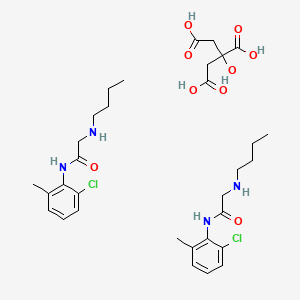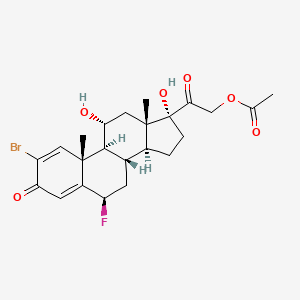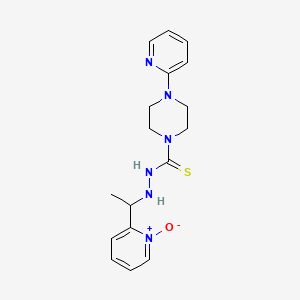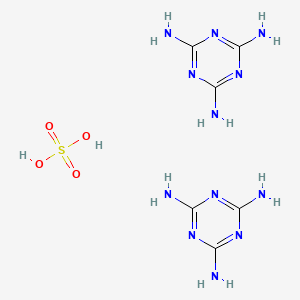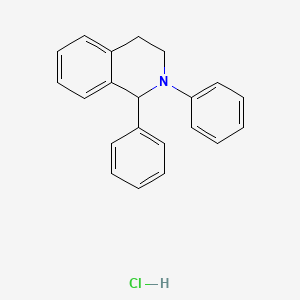
15,16-Dihydro-15-phenyl-17H-cyclopenta(a)phenanthren-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15,16-Dihydro-15-phenyl-17H-cyclopenta(a)phenanthren-17-one is a complex organic compound belonging to the cyclopenta[a]phenanthrene family This compound is characterized by its unique structure, which includes a cyclopenta ring fused to a phenanthrene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 15,16-Dihydro-15-phenyl-17H-cyclopenta(a)phenanthren-17-one can be achieved through various methods. One notable method involves the reduction of the diethyl phosphate derivative of its 11-hydroxy precursor using sodium and liquid ammonia . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to achieve large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
15,16-Dihydro-15-phenyl-17H-cyclopenta(a)phenanthren-17-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert carbonyl groups to alcohols or other reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
15,16-Dihydro-15-phenyl-17H-cyclopenta(a)phenanthren-17-one has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of cyclopenta[a]phenanthrene derivatives.
Biology: Research has explored its potential biological activities, including its interactions with biological macromolecules.
Medicine: The compound’s structure is similar to certain pharmaceutical agents, making it a candidate for drug development studies.
Industry: It may be used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 15,16-Dihydro-15-phenyl-17H-cyclopenta(a)phenanthren-17-one involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
15,16-Dihydro-7-methylcyclopenta[a]phenanthren-17-one: This compound has a similar structure but with a methyl group at the 7-position.
15,16-Dihydro-11-methylcyclopenta[a]phenanthren-17-one: Another similar compound with a methyl group at the 11-position.
15,16-Dihydro-11-propoxy-17H-cyclopenta(a)phenanthren-17-one: This compound features a propoxy group at the 11-position.
Uniqueness
15,16-Dihydro-15-phenyl-17H-cyclopenta(a)phenanthren-17-one is unique due to its phenyl group at the 15-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets compared to its analogs.
Propiedades
Número CAS |
50558-60-6 |
|---|---|
Fórmula molecular |
C23H16O |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
15-phenyl-15,16-dihydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C23H16O/c24-22-14-21(15-6-2-1-3-7-15)23-19-11-10-16-8-4-5-9-17(16)18(19)12-13-20(22)23/h1-13,21H,14H2 |
Clave InChI |
HJWGEXYENXUNCI-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C(C1=O)C=CC3=C2C=CC4=CC=CC=C43)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


